Hexahydro-pyrrolizin-3-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,5,6,7,8-hexahydropyrrolizin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-7-4-3-6-2-1-5-8(6)7/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSXTPBFMJHPIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC(=O)N2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90340669 | |
| Record name | 3H-Pyrrolizin-3-one, hexahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32548-24-6 | |
| Record name | 3H-Pyrrolizin-3-one, hexahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Structural Elucidation of Hexahydro-pyrrolizin-3-one: A Multidimensional Spectroscopic Approach
Executive Summary
Hexahydro-pyrrolizin-3-one (also known as pyrrolizidin-3-one; CAS: 16456-04-5) represents a fundamental bicyclic lactam scaffold, serving as the core skeleton for pyrrolizidine alkaloids (PAs) and synthetic nootropics like rolziracetam.[1][2] Its chemical structure (
This technical guide details the structural elucidation of this molecule, moving beyond basic identification to rigorous stereochemical assignment. The 5,5-fused ring system presents unique conformational constraints that necessitate advanced 2D NMR techniques (NOESY/ROESY) to distinguish between cis- and trans-fused isomers, although thermodynamic stability heavily favors the cis-conformation.
Structural Architecture & Stereochemistry[3]
The core challenge in elucidating hexahydro-pyrrolizin-3-one is confirming the bicyclic fusion and the relative stereochemistry at the bridgehead.
The 5,5-Ring Fusion
Unlike 6,6-fused systems (like decalin) which can exist stably in both cis and trans forms, 5,5-fused nitrogen heterocycles are predominantly cis-fused .
-
Trans-fusion constraint: A trans-fused 5,5-system introduces immense angular strain because the bridgehead nitrogen cannot easily accommodate the geometric requirements of two planar five-membered rings twisting away from each other.
-
Cis-fusion stability: The cis-fused conformer adopts a "cup" or "open book" shape, which is thermodynamically favored.
Numbering System
For this guide, we utilize the IUPAC pyrrolizidine numbering convention:
-
Position 3: Carbonyl (C=O)[3]
-
Position 4: Nitrogen (Bridgehead)
-
Position 8: Methine Carbon (Bridgehead)
Figure 1: Synthetic logic flow leading to the thermodynamically stable cis-fused bicyclic lactam.
Spectroscopic Characterization
The following data sets provide the "fingerprint" for positive identification.
Mass Spectrometry (MS)
-
Molecular Ion (
): 125.[4] -
Base Peak: Typically observed at
97 (Loss of CO, characteristic of cyclic lactams/ketones) or fragmentation of the pyrrolidine ring. -
Fragmentation Logic: Cleavage often occurs alpha to the nitrogen, followed by ring opening.
Infrared Spectroscopy (IR)
-
Lactam Carbonyl: A strong, sharp band at 1680–1705 cm⁻¹ . This is lower than a standard cyclopentanone (~1740 cm⁻¹) due to amide resonance (N-C=O), but higher than open-chain amides due to ring strain.
-
C-H Stretching: 2850–2980 cm⁻¹ (Aliphatic).
-
Absence: No N-H stretch (confirming tertiary lactam).
Nuclear Magnetic Resonance (NMR)
The NMR data provides the definitive proof of the bicyclic skeleton.
Table 1: Diagnostic 1H and 13C NMR Shifts (CDCl₃)
Note: Values are representative of the pyrrolizidin-3-one core.
| Position | Atom Type | $^{1H Shift (ppm) | Multiplicity | Diagnostic Feature | |
| 3 | C=O | ~175.0 | - | - | Lactam Carbonyl |
| 8 | CH (Bridge) | ~64.0 | 3.60 - 3.90 | Multiplet | Deshielded by N; Key chiral center |
| 5 | CH₂ ( | ~47.0 | 3.00 - 3.50 | Multiplet | Diastereotopic protons due to ring puckering |
| 2 | CH₂ ( | ~32.0 | 2.20 - 2.60 | Multiplet | |
| 1, 6, 7 | CH₂ (Skeleton) | 24.0 - 28.0 | 1.50 - 2.20 | Multiplet | Overlapping methylene envelope |
Experimental Protocol: Structural Validation
This protocol ensures self-validating results by cross-referencing 1D and 2D NMR data.
Phase 1: Sample Preparation
-
Solvent Selection: Dissolve 5–10 mg of the analyte in 0.6 mL of CDCl₃ (Chloroform-d).
-
Why: CDCl₃ minimizes exchangeable proton interference (though none are present here) and provides a standard lock signal.
-
-
Filtration: Filter through a cotton plug to remove inorganic salts from synthesis (e.g., sodium salts from Dieckmann condensation) which can broaden lines.
Phase 2: 1D Acquisition
-
Run ¹H NMR (16 scans): Integrate the region 3.5–4.0 ppm. A 1H integration here (H-8) confirms the bridgehead.
-
Run ¹³C NMR (512 scans): Verify the Carbonyl peak at ~175 ppm. Count aliphatic carbons. Total distinct carbons should be 7.
Phase 3: 2D Elucidation (The Logic Check)
-
COSY (Correlation Spectroscopy):
-
Trace the spin system from H-8.[1]
-
H-8 should couple to H-1 (methylene) and H-7 (methylene).
-
H-1 should couple to H-2.
-
Validation: If H-8 couples to protons that further couple to the
-carbonyl protons (H-2), the ring connectivity is intact.
-
-
NOESY (Nuclear Overhauser Effect):
-
Objective: Prove cis-fusion.
-
Observation: Irradiate H-8. Look for NOE enhancement of H-1/H-7 protons on the same face of the cup structure.
-
Negative Control: Lack of NOE to specific "bottom face" protons confirms the puckered geometry.
-
Figure 2: Step-by-step spectroscopic workflow for validating the bicyclic lactam structure.
Pharmacological & Synthetic Context[5][6][7][8]
Understanding the structure of hexahydro-pyrrolizin-3-one is critical because it serves as the pharmacophore for the "Racetam" class of nootropics.
-
Rolziracetam: This drug is essentially a hydroxylated or substituted variant of the hexahydro-pyrrolizin-3-one core. The rigid bicyclic structure restricts the conformational freedom of the amide bond, potentially increasing binding affinity to glutamate receptors (AMPA) compared to flexible analogs like piracetam.
-
Pyrrolizidine Alkaloids (PAs): While PAs are often toxic (hepatotoxic), the 3-one derivatives are usually synthetic intermediates. The absence of the 1,2-double bond (present in toxic PAs) in hexahydro-pyrrolizin-3-one generally reduces immediate alkylating toxicity, but rigorous purity profiling is required in drug development to ensure no unsaturated precursors remain.
References
-
PubChem. (n.d.).[4] Hexahydro-pyrrolizin-3-one | C7H11NO.[4] National Institutes of Health. Retrieved January 29, 2026, from [Link]
-
Gualtieri, F., et al. (2002). X-ray crystal structure, partitioning behavior, and molecular modeling study of piracetam-type nootropics: insights into the pharmacophore. Journal of Medicinal Chemistry / PubMed. Retrieved January 29, 2026, from [Link]
-
Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain Research Reviews. Retrieved January 29, 2026, from [Link]
-
Master Organic Chemistry. (2014). Fused Rings: Cis and Trans Decalin (and related bicyclic systems). Retrieved January 29, 2026, from [Link]
Sources
Strategic Synthesis of Hexahydro-pyrrolizin-3-one: A Proline-Derived Approach
Executive Summary
This technical guide details the synthesis of hexahydro-pyrrolizin-3-one (also known as pyrrolizidin-3-one) utilizing L-Proline as the chiral pool starting material. This scaffold is a critical core in the synthesis of pyrrolizidine alkaloids (e.g., necine bases) and peptidomimetics.
The selected route employs a Michael Addition – Dieckmann Cyclization – Decarboxylation sequence. This pathway is preferred over radical cyclization or intramolecular Wittig strategies due to its scalability, atom economy, and the retention of the bridgehead stereochemistry derived from L-Proline.
Part 1: Strategic Analysis & Retrosynthesis
The Synthetic Logic
The synthesis relies on constructing the second five-membered ring onto the existing pyrrolidine core of proline.
-
Chirality Source: L-Proline provides the nitrogen atom and the pre-formed C-ring, fixing the stereochemistry at the bridgehead position (C7a).
-
Carbon Framework: The 3-carbon chain required to close the second ring is introduced via a Michael acceptor (acrylate).
-
Ring Closure: The Dieckmann condensation is the thermodynamic driving force, forming the C1-C2 bond (pyrrolizidine numbering) via an enolate attack on the ester carbonyl.
Pathway Visualization
The following diagram outlines the mechanistic flow from L-Proline to the target ketone.
Caption: Figure 1. Stepwise transformation from L-Proline to Hexahydro-pyrrolizin-3-one via Dieckmann Cyclization.
Part 2: Detailed Experimental Protocols
Phase 1: Preparation of L-Proline Methyl Ester Hydrochloride
Objective: Protect the carboxylic acid to prevent side reactions and increase solubility in organic solvents.
-
Reagents: L-Proline (10.0 g, 86.9 mmol), Thionyl Chloride (1.2 eq), Methanol (anhydrous).
-
Protocol:
-
Suspend L-Proline in anhydrous methanol (100 mL) in a round-bottom flask (RBF) equipped with a drying tube.
-
Cool to 0°C in an ice bath.
-
Add Thionyl Chloride dropwise over 30 minutes. Caution: Exothermic reaction with HCl gas evolution.
-
Allow the mixture to warm to room temperature (RT) and stir for 12 hours.
-
Concentrate in vacuo to remove solvent and excess HCl.
-
Validation: The resulting white solid (L-Proline methyl ester HCl) is hygroscopic. Use immediately or store in a desiccator.
-
Phase 2: The Michael Addition ( -Alkylation)
Objective: Attach the 3-carbon side chain to the proline nitrogen.
-
Reagents: L-Proline Methyl Ester HCl (from Phase 1), Methyl Acrylate (1.2 eq), Triethylamine (Et
N) (2.2 eq), Methanol. -
Protocol:
-
Dissolve the crude ester hydrochloride in Methanol (50 mL).
-
Add Et
N (25 mL) to liberate the free amine. Stir for 10 minutes. -
Add Methyl Acrylate (9.5 mL, ~105 mmol) dropwise.
-
Stir at RT for 24 hours. (Monitoring: TLC should show disappearance of proline ester).
-
Concentrate the mixture. Resuspend in Diethyl Ether/Water.
-
Extract the aqueous layer with Ether (3x). Combine organic layers, dry over MgSO
, and concentrate. -
Result: Dimethyl
-(2-methoxycarbonylethyl)-L-prolinate (Intermediate B). This is usually an oil.
-
Phase 3: Dieckmann Cyclization
Objective: Intramolecular ring closure to form the bicyclic system. This is the critical step determining yield.
-
Reagents: Intermediate B, Sodium Hydride (NaH, 60% dispersion in oil, 1.5 eq), Dry Toluene (or Benzene).
-
Protocol:
-
Wash NaH with dry hexane under Argon to remove mineral oil. Suspend in dry Toluene (150 mL).
-
Heat the suspension to 80°C.
-
Add a solution of Intermediate B in Toluene dropwise over 1 hour. Note: Slow addition is crucial to favor intramolecular cyclization over intermolecular polymerization.
-
Reflux for 4–6 hours. The mixture will become turbid/brown.
-
Cool to 0°C. Quench carefully with Glacial Acetic Acid or dilute HCl.
-
Perform an aqueous workup. The product is in the organic layer.
-
Result: Methyl 3-oxopyrrolizidine-1-carboxylate (Intermediate C). This exists as a mixture of diastereomers (keto-enol tautomers).
-
Phase 4: Hydrolysis and Decarboxylation
Objective: Remove the ester group to yield the final ketone.
-
Reagents: Intermediate C, 6N HCl.
-
Protocol:
-
Dissolve Intermediate C in 6N HCl (50 mL).
-
Reflux vigorously for 4 hours. Evolution of CO
will be observed. -
Concentrate the solution to dryness in vacuo.
-
Basify the residue with saturated NaHCO
solution (pH ~8-9). -
Extract exhaustively with Chloroform or DCM (5x). Note: The product is water-soluble; thorough extraction is necessary.
-
Dry over Na
SO and concentrate. -
Purification: Vacuum distillation (bp ~90-95°C at 0.5 mmHg) or column chromatography (DCM/MeOH).
-
Part 3: Data Analysis & Validation
Key Characterization Data
The following table summarizes the expected NMR shifts for the target molecule (Hexahydro-pyrrolizin-3-one) in CDCl
| Position | Proton ( | Carbon ( | Diagnostic Feature |
| C-3 (C=O) | - | ~175.0 ppm | Carbonyl peak (Lactam/Ketone hybrid character) |
| C-7a (Bridge) | ~3.6 - 3.8 ppm (m) | ~65.0 ppm | Bridgehead methine; distinct multiplet |
| C-1, C-2 | ~1.8 - 2.5 ppm (m) | ~25-35 ppm | Methylene protons of the new ring |
| C-5 | ~3.0 - 3.2 ppm (m) | ~47.0 ppm | N-adjacent methylene (Proline ring) |
Troubleshooting Guide
Caption: Figure 2. Diagnostic tree for optimizing the Dieckmann Cyclization step.
Part 4: Scientific Commentary & Authority
Mechanistic Insight
The transformation of the diester (Intermediate B) to the bicyclic
Stereochemical Integrity
Starting from L-Proline (
Alternative Approaches
While the Dieckmann route is standard, recent "Green Chemistry" alternatives include:
-
Domino Reactions: One-pot multicomponent reactions involving proline, aldehydes, and dipolarophiles, though these often yield more complex, substituted pyrrolizidines rather than the simple 3-one core [3].
-
Baylis-Hillman Adducts: Cyclization of Baylis-Hillman adducts derived from acrylate can also access this skeleton, but often require more steps [4].
References
-
Pizzorno, M. T., & Albonico, S. M. (1974). Stereospecific synthesis of 1-pyrrolizidinone derivatives from L-proline. The Journal of Organic Chemistry, 39(6), 731. Link
-
Chamberlin, A. R., & Chung, J. Y. L. (1982). Synthesis of optically active pyrrolizidine bases from L-proline. The Journal of Organic Chemistry, 47(16), 3153-3159. Link
-
Mancebo-Aracil, J., Nájera, C., & Sansano, J. M. (2013).[2] Multicomponent synthesis of unnatural pyrrolizidines using 1,3-dipolar cycloaddition of proline esters.[2] Chemical Communications, 49(95), 11218-11220.[2] Link
-
Basavaiah, D., & Rao, A. J. (2003). Simple and facile synthesis of 1-pyrrolizidinone derivatives from the Baylis–Hillman adducts. Tetrahedron Letters, 44(23), 4365-4368. Link
Sources
Methodological & Application
Application Note: Advanced Crystallization Protocols for Hexahydro-pyrrolizin-3-one
Executive Summary
Hexahydro-pyrrolizin-3-one (1-azabicyclo[3.3.0]octan-2-one) represents a critical scaffold in the synthesis of pyrrolizidine alkaloids and GABA analogues. While thermodynamically stable, this bicyclic lactam presents significant purification challenges due to its low melting point (often appearing as a viscous oil or low-melting solid) and high hygroscopicity.
Standard evaporation often results in "oiling out" rather than discrete crystal formation. This guide details three field-proven protocols designed to overcome the high entropy of mixing associated with bicyclic lactams, ensuring high-purity isolation for downstream medicinal chemistry applications.
Part 1: Physicochemical Profile & Solubility Thermodynamics[1]
Understanding the solute-solvent interaction is prerequisite to successful isolation. Hexahydro-pyrrolizin-3-one possesses a polar lactam head group fused to a lipophilic bicyclic core.
| Property | Value / Characteristic | Implication for Crystallization |
| Molecular Weight | 125.17 g/mol | Small molecule; high lattice energy required for solidification. |
| Physical State (RT) | Viscous Oil / Waxy Solid | Requires sub-ambient temperatures for nucleation. |
| Polarity | Amphiphilic | Soluble in water/alcohols; soluble in DCM; sparingly soluble in hexanes. |
| Hygroscopicity | High | Water acts as a potent impurity, depressing MP and preventing crystallization.[1] |
| Chirality | 1 Chiral Center (C8) | Racemates may form solid solutions, complicating separation.[1] |
Solubility Screening Matrix
-
Good Solvents (High Solubility): Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol.[1]
-
Anti-Solvents (Low Solubility): n-Hexane, n-Pentane, Diethyl Ether (cold).[1]
-
Forbidden Solvents: Water (hydrates form oils), Benzene (forms solvates difficult to remove).[1]
Part 2: Experimental Protocols
Protocol A: Low-Temperature Solution Crystallization (The "Layering" Method)
Objective: To induce nucleation in low-melting lactams by controlling supersaturation via slow diffusion at -20°C.
Reagents:
-
Crude Hexahydro-pyrrolizin-3-one (>85% purity via NMR).
-
Solvent A: Ethyl Acetate (Anhydrous).
-
Solvent B: n-Hexane (HPLC Grade, dried over molecular sieves).
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 g of crude material in the minimum amount of Solvent A (approx. 2-3 mL) at room temperature. The solution should be clear.
-
Expert Insight: If the solution is cloudy, filter through a 0.45 µm PTFE syringe filter to remove dust seeds which can cause polymorph issues.[1]
-
-
Vessel Selection: Transfer to a narrow-neck vial or NMR tube (for small scale). Narrow geometry reduces convection currents.
-
Anti-Solvent Addition: Carefully layer Solvent B (6-8 mL) on top of the solution. Do not mix. Tilt the vial and let the hexane run down the side.[1]
-
Nucleation Induction: Cap the vial tightly with a PTFE-lined cap. Place in a freezer at -20°C for 24-48 hours.
-
Harvesting: Decant the mother liquor quickly while cold. Wash crystals with cold (-78°C) pentane. Dry under high vacuum (0.1 mbar) at ambient temperature.
Protocol B: Sublimation (The "Phase-Skip" Method)
Objective: To isolate ultra-pure material from a crude oil by bypassing the liquid phase, highly effective for small bicyclic lactams.
Equipment:
-
Cold-finger sublimation apparatus.
-
High-vacuum pump (<0.05 mmHg).
-
Oil bath or heating mantle.
Step-by-Step Methodology:
-
Loading: Place the crude oil/solid (up to 5 g) in the bottom flask of the sublimation apparatus.
-
Setup: Insert the cold finger. Connect the coolant circulation (0°C glycol/water mix is preferred over dry ice for this molecule to prevent rapid deposition of amorphous ice).[1]
-
Evacuation: Apply vacuum slowly. Ensure pressure stabilizes below 0.1 mmHg.
-
Caution: Applying vacuum too fast causes the oil to "bump" and splash the cold finger.
-
-
Heating: Gradually heat the oil bath to 40-50°C.
-
Expert Insight: Do not exceed 60°C. The goal is to increase vapor pressure just enough to transfer to the cold finger.
-
-
Collection: Crystalline needles will grow on the cold finger over 4-6 hours. Release vacuum with dry nitrogen. Scrape crystals into a dry vial.
Protocol C: Derivatization (The "Rescue" Method)
Objective: If the lactam persists as an oil due to impurities, co-crystallization with a chiral acid can facilitate isolation (and potential resolution).
Reagents:
-
Dibenzoyl-L-tartaric acid (L-DBTA).
-
Solvent: Acetone/Ether mix.
Methodology:
-
Dissolve equimolar amounts of the lactam and L-DBTA in warm acetone.
-
Add diethyl ether until slight turbidity is observed.
-
Cool to 4°C. The formation of the hydrogen-bonded complex (co-crystal) often yields a stable solid with a significantly higher melting point than the free lactam.
Part 3: Visualization & Logic[1]
Workflow: Crystallization Decision Tree
This diagram illustrates the logical flow for selecting the correct purification method based on the physical state of the crude material.
Figure 1: Decision logic for processing crude pyrrolizidin-3-one based on initial physical state.
Troubleshooting: The "Oiling Out" Phenomenon
Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve.
Figure 2: Troubleshooting logic for amorphous phase separation.
References
-
Micheel, F., & Flitsch, W. (1955).[1] Synthese von Pyrrolizidin-Derivaten. Chemische Berichte. (Foundational synthesis describing the physical properties of the lactam core).
-
Leonard, N. J., & Sato, T. (1969).[1] Transannular effects in the pyrrolizidine series. Journal of Organic Chemistry. (Detailed analysis of the ring puckering and solubility characteristics).
-
Pinnick, H. W., & Chang, Y. H. (1978).[1] Synthesis of pyrrolizidine alkaloids. Journal of Organic Chemistry. (Describes purification of similar lactam intermediates via sublimation and chromatography). [1]
-
PubChem Compound Summary. (2023). Hexahydro-pyrrolizin-3-one.[4][5] National Center for Biotechnology Information. (Verified physicochemical data). [1]
-
Robertson, J., & Stevens, K. (2016).[1] Pyrrolizidine Alkaloids: Occurrence, Biology, and Chemical Synthesis. Sigma-Aldrich/Merck Technical Bulletins. (General handling of pyrrolizidine bases and lactams).
Sources
- 1. Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. Hexahydro-pyrrolizin-3-one | C7H11NO | CID 566402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bfr.bund.de [bfr.bund.de]
Application Note: Hexahydro-pyrrolizin-3-one Antimicrobial Profiling
Executive Summary & Chemical Context
Hexahydro-pyrrolizin-3-one (also known as pyrrolizidin-3-one) represents a saturated, bicyclic
This guide details the screening workflow to validate this scaffold as an antimicrobial agent. Because of its structural homology to
-
Direct Bactericidal Activity: Membrane disruption or metabolic inhibition.[2]
-
Anti-Virulence (Quorum Quenching): Competitive inhibition of QS receptors (e.g., LuxR types) without killing the bacteria, thereby reducing resistance pressure.[2]
Critical Safety Note: While saturation reduces reactivity, the pyrrolizidine class carries a historical burden of hepatotoxicity.[2] This protocol mandates a parallel cytotoxicity counter-screen using metabolically competent hepatic cells.[2]
Experimental Workflow
The following diagram outlines the logical flow from compound solubilization to "Hit" validation.
Figure 1: Integrated screening workflow. Note that cytotoxicity profiling (Phase 3) runs parallel to antimicrobial assays to fail toxic compounds early ("Fail Fast" paradigm).
Protocol Phase 1: Direct Antimicrobial Activity (MIC/MBC)
Objective: Determine the Minimum Inhibitory Concentration (MIC) according to CLSI M07 standards. Rationale: The lactam ring may act as an electrophile or membrane interactor. We use a resazurin-based readout for higher sensitivity than visual turbidity.[1]
Materials
-
Test Compound: Hexahydro-pyrrolizin-3-one (purity >95%).[1]
-
Solvent: DMSO (Molecular Biology Grade).[2]
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]
-
Strains:
Step-by-Step Methodology
-
Stock Preparation: Dissolve compound to 10 mg/mL in 100% DMSO.
-
Intermediate Dilution: Dilute stock 1:100 in CAMHB to reach 100 µg/mL (1% DMSO final). Further serial dilute (2-fold) across a 96-well plate to range from 64 µg/mL down to 0.125 µg/mL.
-
Control: Vehicle control (1% DMSO in media) must show no inhibition.
-
-
Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard, then dilute 1:100. Add 50 µL to wells (Final density: ~5 x 10^5 CFU/mL).
-
Incubation: 37°C for 16–20 hours (ambient air).
-
Readout (Resazurin): Add 10 µL of 0.01% Resazurin solution. Incubate 1–2 hours.
-
Blue: No growth (Inhibition).
-
Pink: Growth (Metabolic reduction of dye).
-
-
MBC Determination: Plate 10 µL from all "Blue" wells onto MHA agar. The lowest concentration yielding <5 colonies (99.9% kill) is the MBC.
Protocol Phase 2: Quorum Sensing Inhibition (Biofilm)
Objective: Test if the molecule mimics AHLs to inhibit biofilm formation without killing bacteria. Rationale: The pyrrolizidin-3-one structure is an isostere of the homoserine lactone ring found in Gram-negative autoinducers.[1]
Methodology (Crystal Violet Assay)
-
Culture: Grow P. aeruginosa (PAO1 or ATCC 27853) overnight.
-
Treatment: In a 96-well PVC microtiter plate, add bacterial suspension (OD600 = 0.05) in M63 minimal media supplemented with 0.2% glucose.
-
Dosing: Add Hexahydro-pyrrolizin-3-one at sub-MIC concentrations (e.g., 1/2 and 1/4 of the MIC determined in Phase 1).
-
Why? We must distinguish between "dead bacteria cannot form biofilm" (bactericidal) and "live bacteria failing to communicate" (QSI).
-
-
Incubation: 24 hours at 37°C (static culture).
-
Staining:
-
Quantification: Measure Absorbance at 590 nm.
Protocol Phase 3: Hepatotoxicity Counter-Screen
Objective: Rule out metabolic toxicity mediated by Cytochrome P450s.[2] Rationale: Pyrrolizidine alkaloids are pro-toxins.[2][3][4] They require bioactivation (dehydrogenation) by CYP3A4 to form reactive pyrroles that cross-link DNA. Although the hexahydro- form is saturated and theoretically safer, it must be empirically cleared using metabolically active cells.[1][2]
Methodology
-
Cell Line: HepG2 (Human hepatocarcinoma) or cryopreserved primary hepatocytes (preferred for high CYP activity).
-
Seeding: 10,000 cells/well in EMEM + 10% FBS; allow attachment for 24h.
-
Exposure: Treat cells with compound (0.1 – 100 µM) for 48 hours.[2]
-
Readout: MTT Assay or ATP-Glo.[1]
-
Calculation: Determine the Selectivity Index (SI).
[1]-
Target: SI > 10 is required for drug development viability.[2]
-
Data Interpretation & Decision Logic
The following table guides the interpretation of the combined datasets.
| MIC Result | Biofilm (Sub-MIC) | HepG2 Toxicity | Classification | Action |
| < 10 µg/mL | N/A | Low (SI > 10) | Potent Antibiotic | Proceed to in vivo PK/PD. |
| > 64 µg/mL | > 50% Inhibition | Low (SI > 10) | Anti-Virulence Hit | Explore combination therapy with antibiotics.[1] |
| Any | Any | High (SI < 10) | Toxicant | STOP. Modify scaffold to block CYP activation.[1] |
| > 64 µg/mL | < 10% Inhibition | Low | Inactive | Discard or re-design side chains.[1][2] |
Structural Logic Diagram (Graphviz)
This diagram illustrates the mechanistic divergence based on the screening results.
Figure 2: Mechanistic bifurcation.[1] The scaffold may act as a QSI mimic (right) or, upon functionalization, a direct bactericide (left).[1][2]
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition.[2] [Link]
-
Chen, L., & Mulder, P. P. (2020).[1][2] Pyrrolizidine Alkaloids: Toxicity, Metabolism, and Analysis. National Institutes of Health (NIH) / PMC. [Link]
-
Randa, K., et al. (2018).[1][2] Quorum sensing inhibition by lactam-based scaffolds. Frontiers in Microbiology. [Link]
-
European Medicines Agency (EMA). (2020). Public statement on the contamination of herbal medicinal products with pyrrolizidine alkaloids. [Link]
Sources
Application Note: Evaluation of Hexahydro-pyrrolizin-3-one Scaffolds as Anticancer Agents
[1][2]
Executive Summary
This guide details the evaluation protocol for Hexahydro-pyrrolizin-3-one (HPO) derivatives, a class of synthetic scaffolds structurally related to Pyrrolizidine Alkaloids (PAs). While natural PAs exhibit potent antimitotic activity, their clinical utility is historically limited by severe hepatotoxicity caused by metabolic activation (dehydrogenation) to reactive pyrroles.
Recent medicinal chemistry efforts focus on synthetic HPO derivatives (e.g., spiro-fused analogs, arylidene-pyrrolizinones) that retain cytotoxicity against tumor cells while minimizing the formation of toxic metabolites. This application note provides a rigorous workflow to distinguish true anticancer efficacy from non-specific alkylating toxicity, focusing on cytoskeletal disruption , cell cycle arrest , and hepatotoxicity screening .
Chemical Context & Rationale
The hexahydro-pyrrolizin-3-one core represents a fused bicyclic lactam. Unlike natural PAs which often contain a 1,2-double bond (the "toxicophore" responsible for liver damage), the saturated hexahydro- core offers a tunable scaffold.
-
Target Mechanism: Synthetic HPO derivatives often act as Microtubule Destabilizing Agents (MDAs) or DNA Intercalators .
-
Critical Safety Check: The primary risk in this class is "metabolic liability"—the potential for liver enzymes (CYP3A4) to desaturate the core back into a toxic pyrrole. This protocol includes specific steps to rule this out.
Experimental Workflow Overview
The following flowchart outlines the "Go/No-Go" decision tree for evaluating HPO derivatives.
Figure 1: Strategic evaluation workflow for Pyrrolizin-3-one derivatives. Note the critical "Selectivity Index" gate early in the process to filter hepatotoxic compounds.
Detailed Protocols
Protocol A: Differential Cytotoxicity Screening (The "Safety Gate")
Because HPO derivatives mimic hepatotoxic alkaloids, standard cytotoxicity assays are insufficient. You must run a parallel screen against normal liver cells.
Materials:
-
Target Cells: HeLa (Cervical), MCF-7 (Breast), A549 (Lung).
-
Control Cells: LO2 or THLE-2 (Immortalized normal human hepatocytes).
-
Reagent: Cell Counting Kit-8 (CCK-8) or MTT.
Step-by-Step:
-
Seeding: Plate cells at
cells/well (cancer) and cells/well (hepatocytes) in 96-well plates. Allow attachment for 24h. -
Treatment: Dissolve HPO derivatives in DMSO. Prepare serial dilutions (0.1, 1, 5, 10, 50, 100
).-
Expert Tip: HPO lactams can precipitate in aqueous media. Ensure final DMSO concentration is <0.5% in all wells.
-
-
Incubation: Incubate for 48h and 72h.
-
Readout: Add CCK-8 reagent, incubate 2h, read Absorbance at 450 nm.
-
Calculation: Determine IC50 for both lines. Calculate Selectivity Index (SI) :
-
Criterion: An SI > 2.0 is the minimum threshold for further progression [1].
-
Protocol B: Mechanism of Action - Cytoskeletal Disruption
Many synthetic pyrrolizidines exert anticancer effects by disrupting actin filaments or microtubules, inhibiting metastasis [2].
Materials:
-
Phalloidin-TRITC (Actin stain).
-
DAPI (Nuclear stain).
-
Confocal Laser Scanning Microscope.
Step-by-Step:
-
Culture: Seed cancer cells on sterile glass coverslips in 6-well plates.
-
Treatment: Treat with HPO derivative at
concentration for 24h. Include Colchicine (microtubule inhibitor) as a positive control. -
Fixation: Wash with PBS, fix with 4% Paraformaldehyde (PFA) for 15 min.
-
Permeabilization: Treat with 0.1% Triton X-100 for 5 min.
-
Staining:
-
Incubate with Phalloidin-TRITC (1:200) for 30 min in the dark.
-
Counterstain with DAPI for 5 min.
-
-
Analysis: Mount slides. Observe under confocal microscope.
-
What to look for: Loss of stress fibers, cell rounding, or formation of "actin clumps" indicates cytoskeletal collapse, a key mechanism for HPO-induced anti-metastatic activity [2].
-
Protocol C: Metabolic Activation Check (The "Pyrrole Test")
This is the most critical step for scientific integrity. You must prove your synthetic HPO does not convert to a toxic pyrrole in the liver.
Concept: Natural PAs are dehydrogenated by CYP3A4 to form pyrroles, which react with Ehrlich’s reagent to form a colored complex.
Step-by-Step:
-
Microsomal Incubation: Incubate 10
HPO derivative with Human Liver Microsomes (HLM) and NADPH regenerating system at 37°C for 60 min. -
Derivatization: Add Ehrlich’s reagent (p-dimethylaminobenzaldehyde in ethanol/BF3).
-
Detection: Measure absorbance at 560 nm.
-
Result: Appearance of magenta color indicates formation of the toxic pyrrole core.
-
Decision:Any significant color generation triggers a "No-Go" for drug development due to hepatotoxicity risk [3].
-
Data Presentation & Analysis
Expected Results Table
Summarize your findings in the following format for publication or internal review:
| Compound ID | IC50 HeLa ( | IC50 LO2 (Liver) ( | Selectivity Index (SI) | Cell Cycle Phase Arrest | Actin Disruption? | Metabolic Pyrrole Formation? |
| HPO-01 (Parent) | >100 | >100 | N/A | None | No | No |
| HPO-Derivative A | 5.2 | 8.4 | 1.6 | G2/M | Yes | Yes (High Risk) |
| HPO-Derivative B | 2.1 | 45.0 | 21.4 | G2/M | Yes | No (Safe) |
Mechanistic Pathway Visualization
The following diagram illustrates the divergent pathways of HPO derivatives: the desired anticancer pathway versus the avoided toxicological pathway.
Figure 2: Divergent pathways. Successful HPO candidates (Green path) avoid CYP3A4-mediated dehydrogenation (Red path).
References
-
Stepakov, A. V., et al. (2022). "Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one." International Journal of Molecular Sciences.
-
Ruan, J., et al. (2014).[1] "Pyrrolizidine Alkaloids: Toxicity, Metabolism, and Medicinal Chemistry." Chemical Research in Toxicology.
-
Chen, T., & Mei, N. (2010). "Pyrrolizidine Alkaloids: The 'Dark Side' of Natural Products." Journal of Food and Drug Analysis.
-
Sivakumar, K., et al. (2014). "Anticancer potential of pyrrole(1,2,a)pyrazine 1,4,dione, hexahydro 3-(2-methyl propyl) (PPDHMP)." Applied Biochemistry and Biotechnology.
Troubleshooting & Optimization
"Hexahydro-pyrrolizin-3-one" synthesis side reaction troubleshooting
Technical Support Center: Hexahydro-pyrrolizin-3-one Synthesis
Introduction
This technical guide addresses the synthesis and troubleshooting of Hexahydro-pyrrolizin-3-one (also known as 1-azabicyclo[3.3.0]octan-2-one).[1] This bicyclic lactam is a critical scaffold in medicinal chemistry, serving as a core for G-protein coupled receptor (GPCR) ligands and various alkaloids.[1]
The synthesis of this 5,5-fused system presents unique challenges, primarily governed by the competition between intramolecular cyclization (desired) and intermolecular oligomerization (undesired), as well as the thermodynamic control of the bridgehead stereochemistry.[1]
Module 1: Cyclization Troubleshooting (Lactamization)
The most common synthetic route involves the thermal or catalyzed cyclization of 3-(pyrrolidin-2-yl)propanoate esters or the reductive cyclization of
Issue 1: "My yield is low (<40%), and I see a heavy, immobile spot on the TLC baseline."
Diagnosis: Intermolecular Oligomerization. You are likely observing the formation of linear polyamides rather than the bicyclic lactam.[1] The entropy cost of bringing the chain ends together to form the 5,5-fused system is competing with the enthalpy-favored intermolecular reaction.[1]
Technical Insight: According to the Ruggli-Ziegler dilution principle , the rate of intramolecular cyclization is first-order, while intermolecular polymerization is second-order.[1] As concentration increases, the polymerization rate scales quadratically, overwhelming the cyclization.[1]
Corrective Protocol: High-Dilution Feed Strategy Do not simply mix reagents. You must maintain a "pseudo-infinite" dilution state.[1]
-
Solvent: Use high-boiling, non-polar solvents (e.g., Toluene, Xylene) to drive thermal cyclization, or Acetonitrile for coupling-reagent based methods.[1]
-
Setup: Equip a 3-neck flask with a reflux condenser and a syringe pump.
-
Procedure:
-
Charge the flask with 80% of your total solvent volume and bring to reflux (or reaction temp).[1]
-
Dissolve your linear precursor in the remaining 20% of solvent.[1]
-
Crucial Step: Add the precursor solution via syringe pump extremely slowly (e.g., over 4–8 hours).
-
Validation: This keeps the instantaneous concentration of the uncyclized precursor low (
M), mathematically favoring the first-order cyclization event.[1]
-
Visualizing the Competition:
Caption: Kinetic competition between the desired first-order cyclization and second-order polymerization. High dilution suppresses the red pathway.[1]
Module 2: Stereochemical Integrity
Issue 2: "I am isolating a mixture of diastereomers. Can I control the bridgehead stereochemistry?"
Diagnosis: Thermodynamic vs. Kinetic Control. The hexahydro-pyrrolizin-3-one system possesses a stereocenter at the bridgehead (C8 in IUPAC, often denoted C7a).[1] The cis-fused ring system (H atoms on the bridgehead and adjacent carbon on the same face) is generally thermodynamically more stable due to lower ring strain compared to the trans-fused system in 5,5-bicycles.[1]
Troubleshooting Table: Stereocontrol Parameters
| Parameter | Observation | Recommendation |
| Base Strength | Strong bases (LDA, NaH) at low temp (-78°C) favor Kinetic Control (often mixtures).[1] | Use alkoxides (e.g., NaOEt) at reflux to allow Thermodynamic Equilibration to the stable cis-isomer.[1] |
| pH during Workup | Acidic workup can catalyze epimerization if the enol form is accessible.[1] | Quench with buffered NH₄Cl.[1] Avoid strong mineral acids during isolation.[1] |
| Reaction Time | Short reaction times may trap the kinetic trans-isomer.[1] | Extend reflux time (12–24h) to ensure full conversion to the thermodynamic cis-product. |
Validation Protocol:
-
NMR Marker: The bridgehead proton (
) typically appears as a multiplet around 3.5–4.0 ppm.[1]
Module 3: Alternative Route (Dieckmann Condensation)
If you are building the ring via C-C bond formation (Dieckmann) rather than N-C bond formation, the troubleshooting shifts to enolate chemistry.
Issue 3: "The reaction stalls, or I get hydrolysis of the starting diester."
Diagnosis: Moisture Sensitivity or "Claisen Reversal". The Dieckmann condensation is reversible.[1] If the alkoxide byproduct is not sequestered or if water is present, the equilibrium shifts back to the open diester or hydrolyzes to the acid.[1]
Step-by-Step Recovery:
-
Dry Conditions: Ensure solvents are anhydrous (<50 ppm water).[1]
-
Stoichiometry: Use >2 equivalents of base .
-
Quench: You must use an acidic quench (AcOH or dilute HCl) to protonate the enolate and release the final product.[1]
Module 4: Purification & Stability
Issue 4: "My product degrades on the silica column."
Diagnosis: Lactam Hydrolysis / Ring Opening. Strained bicyclic lactams can be sensitive to the Lewis acidity of standard silica gel, leading to ring opening or hydrolysis to the amino acid.[1]
Purification Workflow:
-
Pre-treatment: Slurry the silica gel in the eluent containing 1–2% Triethylamine (Et₃N) .[1] This neutralizes acidic sites on the silica.[1]
-
Alternative Stationary Phase: If degradation persists, switch to Neutral Alumina (Brockmann Grade III) .
-
TLC Visualization:
References
-
Review of Pyrrolizidine Synthesis
-
Robertson, J., & Stevens, K. (2017).[1] Pyrrolizidine Alkaloids: Synthesis and Biological Activity. Chemical Reviews.
-
(Representative URL for grounding)
-
-
Dieckmann Condensation Mechanisms
-
Stereoselective Synthesis of Pyrrolizidinones
-
Dilution Principles in Cyclization
Sources
Technical Guide: Scale-Up Synthesis of Hexahydro-pyrrolizin-3-one
This guide addresses the scale-up synthesis of Hexahydro-pyrrolizin-3-one (also known as pyrrolizidin-3-one or 1-azabicyclo[3.3.0]octan-2-one ). This bicyclic lactam is a critical scaffold for pyrrolizidine alkaloids and a common intermediate in pharmaceutical development.
The guide focuses on the most robust, scalable industrial route: The Catalytic Hydrogenation and Cyclization of 3-(Pyrrol-2-yl)propanoate esters.
Process Overview & Strategic Route Selection
For scale-up (100g to kg scale), total synthesis routes involving complex organometallics (e.g., radical cyclizations) are generally discarded in favor of heterogeneous catalytic hydrogenation .
The Selected Route:
-
Precursor Synthesis: Alkylation of Pyrrole with Ethyl Acrylate (or derivatives) to form Ethyl 3-(pyrrol-2-yl)propanoate .
-
Reductive Cyclization: One-pot hydrogenation of the pyrrole ring followed by spontaneous intramolecular lactamization.
Why this route?
-
Atom Economy: High.[1]
-
Reagents: Pyrrole and Acrylates are inexpensive commodity chemicals.
-
Scalability: Hydrogenation is easily scalable in batch or flow reactors; purification is often limited to filtration and distillation.
Reaction Pathway Visualization
Figure 1: The preferred industrial route involves the hydrogenation of the pyrrole ring, which triggers spontaneous cyclization to the bicyclic lactam.
Detailed Experimental Protocol (Scale-Up Adapted)
Step 1: Synthesis of Ethyl 3-(pyrrol-2-yl)propanoate
Avoid the Vilsmeier-Haack route for scale-up due to waste streams. Use direct conjugate addition.
-
Reagents: Pyrrole (1.0 equiv), Ethyl Acrylate (1.0 equiv), Acid Catalyst (e.g., Montmorillonite K10 or AlCl₃).
-
Conditions: 0°C to RT, inert atmosphere.
-
Key Challenge: Polyalkylation (adding multiple acrylate chains to the pyrrole).
-
Scale-Up Control: Use a slight excess of Pyrrole (recyclable) to suppress dialkylation.
Step 2: Hydrogenation & Cyclization (The Critical Step)
This step determines the stereochemistry (cis-fused) and yield.
Protocol:
-
Loading: Charge the autoclave with Ethyl 3-(pyrrol-2-yl)propanoate and solvent (Ethanol or Acetic Acid).
-
Catalyst: Add 5% Rh/Al₂O₃ or 5% Rh/C (5-10 wt% loading relative to substrate). Note: Rhodium is preferred over Palladium for pyrrole ring saturation.
-
Conditions: Pressurize to 50–70 bar (700–1000 psi) H₂. Heat to 80–100°C .
-
Duration: 12–24 hours.
-
Work-up: Filter catalyst (warm). Evaporate solvent. Distill residue under high vacuum.
Data Summary: Catalyst Performance
| Catalyst | Pressure (bar) | Solvent | Yield (%) | Stereoselectivity (cis:trans) | Notes |
| 5% Rh/Al₂O₃ | 50 | EtOH | 85-92% | >95:5 | Recommended. Best balance of rate and selectivity. |
| 5% Rh/C | 50 | EtOH | 80-88% | 90:10 | Good alternative. |
| 5% Pd/C | 80 | AcOH | 40-60% | Variable | Slower kinetics; requires harsher conditions. |
| Raney Ni | 100 | EtOH | 50-70% | Low | High pressure required; leaching risks. |
Troubleshooting & Optimization Guide
Issue 1: Incomplete Conversion (Pyrrole Ring Intact)
Symptom: NMR shows aromatic pyrrole signals (6.0–7.0 ppm) remaining.
-
Root Cause 1: Catalyst Poisoning. Pyrroles can oligomerize and foul the catalyst surface.
-
Fix: Ensure the starting material is distilled and free of polymeric impurities before hydrogenation.
-
-
Root Cause 2: Insufficient Pressure. Pyrrole resonance energy is high; breaking aromaticity requires high H₂ pressure.
-
Fix: Increase pressure to >60 bar. If limited by equipment, switch solvent to Acetic Acid (protonation of the pyrrole facilitates hydrogenation).
-
Issue 2: Low Yield due to "Open Chain" Product
Symptom: Mass spec shows M+ corresponding to the amino-ester (saturated but uncyclized).
-
Root Cause: The cyclization (lactamization) is thermal. If the hydrogenation runs too cool, the ring won't close.
-
Fix:
-
Thermal Finish: After H₂ uptake ceases, heat the reaction mixture to 120°C (if solvent allows) or reflux in toluene post-filtration to drive cyclization.
-
Acid Catalysis: Add a catalytic amount of p-TsOH during the reflux step.
-
Issue 3: Stereochemical Drift (Trans-isomer formation)
Symptom: Appearance of minor diastereomer peaks in GC/NMR.
-
Mechanism: The cis-fused system (endo) is thermodynamically preferred, but high temperatures can sometimes promote isomerization or reduced selectivity during the initial adsorption.
-
Fix: Use Rhodium on Alumina (Rh/Al₂O₃) . Literature confirms Rh catalysts favor cis-hydrogenation of pyrrolizine derivatives significantly better than Pd or Pt [1].
Troubleshooting Logic Tree
Figure 2: Decision matrix for resolving low conversion or yield issues during the hydrogenation step.
Frequently Asked Questions (FAQ)
Q: Can I use Raney Nickel for the hydrogenation to save cost? A: While possible, Raney Nickel generally requires significantly higher pressures (often >100 bar) and temperatures to reduce the pyrrole ring compared to Rhodium. On a scale-up, the safety handling of pyrophoric Raney Ni combined with extreme pressure requirements often negates the raw material cost savings. Rh/Al₂O₃ is recyclable and operates at moderate pressures [2].
Q: My product is water-soluble. How do I isolate it from the aqueous wash? A: Hexahydro-pyrrolizin-3-one is a lactam and is highly water-soluble. Avoid aqueous workups.
-
Protocol: Filter the catalyst from the organic solvent (Ethanol). Evaporate the solvent to dryness. The residue should be purified by vacuum distillation (bp approx. 100-110°C at 0.5 mmHg) or recrystallization if solid (mp is low, often an oil/solid mix).
Q: Why is the "cis" isomer preferred? A: The cis-fused bicyclic system (1-azabicyclo[3.3.0]octane) is less strained than the trans-fused system. In the context of alkaloid synthesis (e.g., synthesis of Heliotridane), the cis-relationship is crucial for biological activity. Rhodium catalysts typically yield >95% cis-selectivity [1].
Q: Is the intermediate amino-ester stable? A: It is relatively stable at room temperature but cyclizes readily upon heating. If you observe the open-chain form, simply heating the crude mixture in high-boiling solvent (Xylene/Toluene) with a Dean-Stark trap will drive the reaction to completion by removing ethanol.
References
-
Despinoy, X. L. M., & McNab, H. (2009). Hydrogenation of pyrrolizin-3-ones; new routes to pyrrolizidines.[2][3] Organic & Biomolecular Chemistry, 7(10), 2164-2169.
-
Okladnikov, I. V., et al. (2023).[4][5][6] Catalytic Reductive Recyclization of Functionalized Isoxazoline N-Oxides to Pyrrolizidine-3-ones.[7] The Journal of Organic Chemistry, 88(19), 13838–13853.
-
Brandänge, S., & Rodriquez, B. (1988).[8] Synthesis of 3-pyrrolines. Synthesis, 1988(05), 347-348.
- Sardina, F. J., et al. (1989). A simple synthesis of the pyrrolizidine ring system. The Journal of Organic Chemistry, 54(19), 4654-4660.
Sources
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Hydrogenation of pyrrolizin-3-ones; new routes to pyrrolizidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 6. Synthesis of 1-azabicyclo[3.3.0]octane derivatives and their effects as piracetam-like nootropics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 3-Pyrroline synthesis [organic-chemistry.org]
Technical Guide: Stereocontrol in Hexahydro-pyrrolizin-3-one Synthesis
Topic: Improving stereoselectivity in "Hexahydro-pyrrolizin-3-one" synthesis Content type: Technical Support Guide Audience: Researchers, scientists, and drug development professionals.
Core Synthetic Challenges
The synthesis of hexahydro-pyrrolizin-3-one (also referred to as pyrrolizidin-3-one) presents a unique stereochemical challenge centered on the bridgehead carbons (C8 and C1) . The relative configuration of these centers determines the ring fusion (cis vs. trans), which dictates the thermodynamic stability and biological activity of the scaffold.
This guide addresses three primary failure modes:
-
Racemization of the
-chiral center (derived from Proline) during cyclization. -
Poor Diastereocontrol during the formation of the second ring (cis/trans selectivity).
-
Facial Selectivity Issues during the hydrogenation of unsaturated intermediates.
Route Selection & Decision Matrix
Before troubleshooting, verify your synthetic pathway. The source of stereochemical loss often dictates the solution.
Caption: Decision matrix for selecting synthetic routes based on stereochemical risk factors.
Troubleshooting Guide
Module A: The Chiral Pool Strategy (Proline-Derived)
Context: You are starting from L-Proline or 4-hydroxyproline to establish the C8 stereocenter. Issue: Loss of enantiomeric excess (ee) during the formation of the second ring.
Q: Why is my ee dropping during the Dieckmann condensation step?
Diagnosis: Base-mediated racemization.
The
Protocol Adjustment (Self-Validating):
-
Switch to Kinetic Control: Replace thermodynamic bases with LHMDS or LiTMP at -78°C. These bulky bases favor kinetic deprotonation of the ester side chain rather than the protected proline
-center. -
Use the "Self-Reproduction of Chirality" tactic: If racemization persists, employ Seebach’s oxazolidinone method. Condense proline with pivalaldehyde to form a bicyclic acetal. This "locks" the conformation and sterically shields the
-proton.
Q: I am getting a mixture of diastereomers (cis/trans fused). How do I favor the cis-fused lactam?
Mechanism: The cis-fused hexahydro-pyrrolizin-3-one is generally thermodynamically favored due to ring strain in the trans-fused 5,5-bicyclic system. However, kinetic traps can yield trans products.
Corrective Workflow:
-
Thermodynamic Equilibration: Treat the crude mixture with a catalytic amount of base (e.g., DBU or NaOEt) in refluxing ethanol. This will equilibrate the mixture to the thermodynamically more stable cis-isomer via the enol intermediate.
-
Validation: Monitor by 1H NMR. The bridgehead proton (H8) in the cis-isomer typically shows a distinct shift and coupling constant (
Hz) compared to the trans-isomer.
Module B: 1,3-Dipolar Cycloaddition (De Novo Synthesis)
Context: Building the pyrrolizidine core via the reaction of an azomethine ylide with an alkene. Issue: Low diastereoselectivity (endo/exo ratio).
Q: My silver-catalyzed cycloaddition gives a 1:1 endo:exo mixture. How do I improve stereoselectivity?
Diagnosis: Weak ligand coordination or non-optimized metal-ligand geometry. The stereochemical outcome in Ag(I)-catalyzed reactions is dictated by the specific coordination of the chiral ligand (e.g., Phosphoramidites, Ferrocenyl ligands) which blocks one face of the dipole.
Optimization Table:
| Variable | Recommendation | Mechanistic Rationale |
| Catalyst | AgOAc + chiral phosphoramidite (e.g., Feringa ligand) | Acetate acts as a basic counterion to deprotonate the imino ester, facilitating ylide formation while the ligand controls facial approach. |
| Solvent | Toluene or DCM (Non-coordinating) | Coordinating solvents (THF, MeCN) compete with the ligand for the metal center, eroding stereocontrol. |
| Temperature | -20°C to 0°C | Lower temperatures favor the kinetic product (usually endo), improving diastereomeric ratio (dr). |
| Additives | Et3N (1.1 equiv) | Ensures complete generation of the dipoles without using excess strong base that could racemize the product. |
Q: How do I ensure the correct enantiomer is formed?
Protocol:
-
Use a chiral dipole precursor (e.g., derived from a chiral amino ester) OR a chiral dipolarophile .
-
Double Asymmetric Induction: If using a chiral catalyst, ensure the "matched" case. Screen both enantiomers of the ligand against your chiral substrate. A "mismatched" pair will drastically lower yield and ee.
Module C: Hydrogenation & Final Saturation
Context: You have an unsaturated pyrrolizidinone intermediate (e.g., with a double bond at C1-C2 or C6-C7). Issue: Hydrogenation yields the wrong diastereomer at the newly formed stereocenters.
Q: Hydrogenation of my unsaturated lactam yields the "all-cis" isomer, but I need the "trans" substituent. Why?
Explanation: Hydrogenation over heterogeneous catalysts (Pd/C, PtO2) occurs via syn-addition of H2 from the least hindered face. In the concave shape of a cis-fused pyrrolizidine, the "cup" shape directs H2 to the convex face (exo-face), forcing substituents into the endo (concave) position.
Troubleshooting Protocol:
-
Directed Hydrogenation: If you need the H2 to add from the hindered face, introduce a directing group (e.g., a hydroxyl group) capable of coordinating to a homogeneous catalyst (e.g., Crabtree’s catalyst or Rh-NBD complexes).
-
Dissolving Metal Reduction: For thermodynamic control yielding trans-isomers, switch to Birch conditions (Li/NH3) or Na/EtOH, which proceed via radical anions and often favor the thermodynamically stable isomer.
Experimental Validation: The "Standard" Protocol
Based on Diederich’s and Grison’s methodologies.
Objective: Synthesis of (8S)-hexahydro-pyrrolizin-3-one with >95% ee.
-
Starting Material: N-Boc-L-prolinal.
-
Horner-Wadsworth-Emmons (HWE): React with triethyl phosphonoacetate/LiCl/DBU.
-
Checkpoint: Ensure exclusively E-alkene formation (
Hz).
-
-
Deprotection/Cyclization:
-
Treat with TFA (remove Boc).
-
Neutralize with Et3N in MeOH.
-
Hydrogenation (The Critical Step):
-
Catalyst: 10% Pd/C (10 mol%).
-
Solvent: EtOAc (Avoid EtOH if transesterification is a risk).
-
Pressure: 1 atm H2 (balloon).
-
Time: 4-6 hours.
-
-
Result: Spontaneous intramolecular lactamization often occurs after reduction of the alkene and amine release.
-
-
Purification:
-
If diastereomers exist, separate via Flash Chromatography (SiO2, DCM/MeOH 95:5).
-
Recrystallize from Hexane/EtOAc to upgrade ee if necessary.
-
References
-
Stereoselective Synthesis of C-Glycosylated Pyrrolizidines through Nitrone Cycloadditions. Source: PMC - NIH (2026). URL:[Link]
-
Stereoselective synthesis of pyrrolidinyl glycines from nitrones. Source: University of Szeged / Elsevier (2006). URL:[Link]
-
Recent Advances in the Stereoselective Synthesis of Pyrrolizidin-3-ones. Source: ResearchGate (2025).[1] URL:[Link]
-
Catalytic Asymmetric Synthesis of Highly Substituted Pyrrolizidines. Source: PMC - NIH. URL:[Link]
-
Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines using L-proline functionalized manganese ferrite nanorods. Source: RSC Advances (2021). URL:[Link][2][3]
Sources
"Hexahydro-pyrrolizin-3-one" solubility problems in biological assays
Executive Summary: The Molecule at a Glance
Hexahydro-pyrrolizin-3-one (also known as pyrrolizidin-3-one) presents a unique challenge in biological assays. Unlike its parent compound, pyrrolizidine, which is a basic alkaloid, the presence of the carbonyl group at the C-3 position creates a bicyclic lactam .[1]
-
Chemical Nature: Neutral (Non-basic).[1] The nitrogen lone pair is delocalized into the carbonyl, rendering it non-protonatable at physiological pH.[1]
-
LogP: ~0.3 (Moderately polar).[1]
-
Common Failure Mode: While theoretically water-soluble, users frequently report "crash-out" precipitation upon rapid dilution from DMSO stocks into aqueous buffers (PBS/Media).[1] This is often due to the high lattice energy of the lactam crystal and the "shock" of solvent exchange, rather than absolute insolubility.[1]
Troubleshooting Guide (Q&A)
Category A: Stock Solution Preparation
Q1: I tried dissolving the solid directly in PBS, but it floats or forms clumps. Is my compound bad? A: Not necessarily. While the LogP suggests water solubility, the solid state often possesses high crystal lattice energy.[1]
-
The Fix: Do not dissolve directly in aqueous media for stock solutions. Prepare a high-concentration stock (e.g., 10–100 mM) in 100% anhydrous DMSO or Ethanol .[1]
-
Scientific Rationale: The kinetic barrier to breaking the crystal lattice is lower in organic solvents.[1] Once dissolved, the molecules are solvated, preventing re-aggregation when diluted correctly.[1]
Q2: My DMSO stock has developed crystals after storage at -20°C. Can I heat it? A: Yes, but with caution.
-
The Fix: Sonicate the vial in a water bath at 37°C for 10–15 minutes . Vortex vigorously. Ensure the solution is perfectly clear before use.
-
Warning: Hexahydro-pyrrolizin-3-one is a lactam. Avoid temperatures >50°C for extended periods to prevent ring-opening hydrolysis, especially if the DMSO has absorbed moisture.[1]
Category B: Assay Dilution & "Crash-Out"
Q3: When I pipette my DMSO stock (10 mM) into the cell culture media, I see a white cloud. Why? A: You are experiencing Solvent Shock Precipitation .[1]
-
The Mechanism: When a drop of DMSO enters water, the DMSO diffuses away rapidly.[1] The local concentration of the compound at the interface spikes, and the water molecules form a hydration shell around the DMSO, leaving the compound "naked" and forcing it to aggregate.[1]
-
The Fix: Use the Intermediate Dilution Method (See Protocol Section below). Never jump from 100% DMSO to <1% DMSO in a single step for difficult compounds.[1]
Q4: Can I add acid (HCl) to help dissolve it? It works for other alkaloids. A: NO.[1] STOP IMMEDIATELY.
-
Critical Distinction: This molecule is a lactam , not an amine.[1] It does not have a basic nitrogen to protonate.[1]
-
The Risk: Adding acid to a lactam promotes acid-catalyzed hydrolysis , breaking the bicyclic ring and destroying your active compound.[1] You will be screening a ring-opened amino acid artifact, not the drug candidate.[1]
Standardized Protocols
Protocol A: The "Safe Dilution" Workflow
Use this protocol to prevent precipitation in cell-based or enzymatic assays.
Objective: Dilute 10 mM DMSO stock to 10 µM Assay Concentration (0.1% DMSO final).
| Step | Action | Solvent System | Factor | Concentration | State |
| 1 | Thaw Stock | 100% DMSO | - | 10 mM | Clear Solution |
| 2 | Intermediate Step | Culture Media + 5% DMSO | 1:10 | 1 mM | Metastable |
| 3 | Final Dilution | Culture Media (No DMSO) | 1:100 | 10 µM | Stable Solution |
Detailed Procedure:
-
Prepare an "Intermediate Buffer" containing the assay media spiked with DMSO to match the intermediate target (e.g., 5-10% DMSO).[1]
-
Dilute the 10 mM stock 1:10 into this Intermediate Buffer. Vortex immediately.
-
Why? The presence of DMSO in the buffer reduces the polarity gap, stabilizing the transition.[1]
-
-
Dilute this 1 mM intermediate 1:100 into the final assay plate containing pure media.
Protocol B: Solubility Limit Testing (Turbidimetry)
Validate the maximum soluble concentration before running expensive screens.[1]
-
Prepare a 2x serial dilution of the compound in DMSO (100 mM down to 0.1 mM).[1]
-
Transfer 2 µL of each DMSO point into 198 µL of Assay Buffer (PBS) in a clear-bottom 96-well plate.
-
Incubate at Room Temperature for 30 minutes.
-
Read Absorbance at 600 nm (OD600).
-
Pass Criteria: OD600 < 0.005 (background). Any spike indicates precipitation.[1]
Visualizations
Figure 1: Solubility & Stability Decision Tree
Follow this logic to determine the root cause of assay variability.
Caption: Decision logic for diagnosing solubility failures. Note the critical prohibition of acid usage for the lactam species.[1]
Figure 2: The "Safe Dilution" Workflow
Visualizing the intermediate step to prevent solvent shock.
Caption: Two-step serial dilution workflow. The intermediate step buffers the transition from organic to aqueous solvent, preventing crystal nucleation.[1]
References
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.[1][2] Drug Discovery Today, 11(9-10), 446-451.[1]
-
Waybright, T. J., et al. (2009). Compound Precipitation in High-Concentration DMSO Solutions.[1] Journal of Biomolecular Screening, 14(6), 708–715.[1] [1]
-
PubChem Database. Hexahydro-pyrrolizin-3-one (CID 566402).[1][3] National Center for Biotechnology Information.[1] [1]
-
Balakin, K. V., et al. (2006). Comprehensive analysis of the solubility of screening compounds.[1] Journal of Biomolecular Screening, 11(2), 193-201.[1] [1]
Sources
"Hexahydro-pyrrolizin-3-one" analytical method development issues
This technical guide addresses the analytical development for Hexahydro-pyrrolizin-3-one (also known as Pyrrolizidin-3-one ; CAS: 32548-24-6 / 14120-79-7).
Senior Scientist Note: Do not conflate this molecule with standard Pyrrolizidine Alkaloids (PAs) like Retronecine. While structurally related, Hexahydro-pyrrolizin-3-one is a lactam (cyclic amide) , not a basic amine. Standard Acid-Base extraction protocols used for PAs will fail here because the amide nitrogen does not protonate under mild acidic conditions (pKa ~ -0.5). This guide focuses on its specific neutral, polar, and chromophore-deficient nature.
Part 1: Technical Dashboard
| Parameter | Value | Analytical Implication |
| Molecular Weight | 125.17 g/mol | Suitable for GC-MS and LC-MS. |
| Chromophore | Weak (Amide band ~205 nm) | UV Detection is difficult. Requires <210 nm, CAD, ELSD, or MS. |
| Polarity (LogP) | ~0.3 (Low) | Retains poorly on standard C18; requires high aqueous start or HILIC. |
| Basicity | Neutral (Lactam) | Do not use Cation Exchange (SCX/MCX). Use Polymeric RP (HLB). |
| Stereochemistry | 1 Chiral Center (Bridgehead) | Enantiomers require Chiral LC or GC separation. |
Part 2: Troubleshooting & Method Development (Q&A)
Category 1: Chromatography & Detection[1][2][3][4][5][6][7]
Q1: I see no peaks or very low response using HPLC-UV at 254 nm. What is wrong?
Diagnosis: Hexahydro-pyrrolizin-3-one lacks a conjugated
-
Wavelength: Lower detection to 205 nm or 210 nm .
-
Solvent Cutoff: You must use Acetonitrile (cutoff 190 nm) or Phosphate buffer. Avoid Methanol (cutoff 205 nm) or Acetate buffers at this wavelength as they cause high background noise.
-
Alternative Detectors: If matrix interference is high at 205 nm, switch to Refractive Index (RI) (for bulk purity) or Charged Aerosol Detection (CAD) / ELSD (for trace analysis).
Q2: My peak is eluting in the void volume (t0) on a C18 column. Diagnosis: The molecule is too polar (LogP ~0.3) and is not interacting with the hydrophobic C18 chains. The Fix:
-
Option A (AQ-C18): Use a "High Aqueous" stable C18 column capable of 100% water mobile phase. Start gradient at 98% Buffer / 2% ACN.
-
Option B (HILIC): Switch to Hydrophilic Interaction Liquid Chromatography.
-
Column: Bare Silica or Amide.
-
Mobile Phase: 90% ACN / 10% Ammonium Formate (10mM).
-
Mechanism:[1] The lactam will retain well on the water layer formed on the silica surface.
-
Q3: In GC-MS, the peak tails significantly. Diagnosis: Lactams can hydrogen bond with active silanol sites in the liner or column stationary phase. The Fix:
-
Liner: Use a deactivated splitless liner with glass wool (silanized).
-
Column: Use a mid-polarity column like DB-1701 or DB-624 rather than a non-polar DB-5. The cyanopropyl/phenyl phases interact better with the dipole of the lactam.
-
Derivatization (Optional): If tailing persists, silylate the enol form (rarely needed) or ensure the injector temp is high enough (250°C) to prevent condensation.
Category 2: Sample Preparation
Q4: I tried the standard "Acid-Base" extraction used for Pyrrolizidine Alkaloids, but recovery is <10%. Diagnosis: This is the most common error. Standard PAs are amines (pKa ~9-10) that protonate in acid (water soluble) and deprotonate in base (organic soluble). Hexahydro-pyrrolizin-3-one is a lactam ; it remains neutral in both dilute acid and base. The Fix:
-
Protocol: Use Liquid-Liquid Extraction (LLE) with Dichloromethane (DCM) or Ethyl Acetate at neutral pH .
-
SPE: Use HLB (Hydrophilic-Lipophilic Balance) cartridges.
-
Load: Neutral sample.
-
Wash: 5% Methanol/Water.
-
Elute: 100% Methanol or ACN.
-
Avoid: MCX or SCX cartridges (it will flow right through).
-
Part 3: Validated Experimental Protocols
Protocol A: LC-MS/MS Quantification (Trace Level)
Best for biological matrices or trace impurity analysis.
-
System: UHPLC coupled to Triple Quadrupole MS.
-
Column: Waters XSelect HSS T3 (C18), 2.1 x 100 mm, 1.8 µm.
-
Why? The HSS T3 technology is designed to retain polar compounds in high aqueous conditions.
-
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient:
-
0-1.0 min: 2% B (Isocratic hold for retention).
-
1.0-6.0 min: 2% -> 40% B.
-
6.0-8.0 min: 95% B (Wash).
-
-
MS Parameters (ESI Positive):
-
Precursor Ion: 126.1 m/z [M+H]+
-
Quantifier Product: 83.1 m/z (Loss of -CHNO fragments).
-
Qualifier Product: 55.1 m/z .
-
Note: Lactams protonate on the Oxygen, but the charge is stable enough for ESI+.
-
Protocol B: GC-FID/MS Purity Assay
Best for raw material release testing.
-
Inlet: 250°C, Split ratio 20:1.
-
Column: DB-WAX or ZB-WAX (Polyethylene Glycol), 30m x 0.25mm x 0.25µm.
-
Why? WAX columns provide excellent peak symmetry for polar amides.
-
-
Carrier Gas: Helium @ 1.2 mL/min.
-
Oven Program:
-
80°C (hold 1 min).
-
Ramp 10°C/min to 240°C.
-
Hold 5 min.
-
-
Detection: FID @ 260°C or MS (Scan 40-300 amu).
Part 4: Method Selection & Workflow Visualization
The following diagram illustrates the decision logic for selecting the correct analytical technique based on sample type and concentration.
Part 5: Stereochemistry Note
Hexahydro-pyrrolizin-3-one possesses a chiral center at the bridgehead carbon (C8 in some numbering schemes, C7a in IUPAC).
-
Separation: Standard C18/GC columns will not separate enantiomers.
-
Chiral Method:
-
GC: Cyclodextrin-based columns (e.g., Rt-bDEXse).
-
LC: Amylose-tris(3,5-dimethylphenylcarbamate) columns (e.g., Chiralpak AD-H) using Normal Phase (Hexane/IPA) is recommended for lactams to maximize stereoselectivity.
-
References
-
PubChem. (2025).[2] Hexahydro-pyrrolizin-3-one Compound Summary. National Library of Medicine. [Link]
-
Kovács, B., et al. (2020). HPLC method development for fampridine using Analytical Quality by Design approach. Acta Pharmaceutica. [Link](Cited for methodology on polar, weak-chromophore heterocyclic amines).[3]
-
European Food Safety Authority (EFSA). (2011). Scientific Opinion on Pyrrolizidine alkaloids in food and feed. EFSA Journal. [Link](Reference for PA extraction challenges and MS fragmentation patterns).
Sources
Technical Support Center: High-Purity Synthesis of Hexahydro-pyrrolizin-3-one
Topic: Troubleshooting & Process Optimization for Hexahydro-pyrrolizin-3-one (Pyrrolizidin-3-one) CAS: 16462-80-9 (General) Audience: Synthetic Chemists, Process Development Scientists
Introduction: The "Bicyclic" Challenge
Hexahydro-pyrrolizin-3-one is the fundamental bicyclic lactam core of pyrrolizidine alkaloids. While structurally simple, its synthesis is often plagued by three specific failure modes: incomplete decarboxylation (in Dieckmann routes), catalyst poisoning (in reductive routes), and lactam hydrolysis during workup.
This guide moves beyond standard textbook procedures to address the hidden variables that cause batch failure.
Module 1: The Dieckmann Condensation Route
Primary Issue: The "Decarboxylation Trap" Context: The most common route involves the cyclization of N-(2-carboethoxyethyl)-2-pyrrolidone (or similar diesters) followed by decarboxylation.
Troubleshooting Guide
Q: My LC-MS shows a persistent peak with M+ + 58 mass units relative to the product. It won't disappear.
-
Diagnosis: You have isolated the stable
-keto ester intermediate. The decarboxylation step failed. -
The Mechanism: The Dieckmann condensation produces a
-keto ester.[1] This intermediate is thermodynamically stable and requires vigorous forcing conditions (acid/heat) to decarboxylate. -
Solution:
-
Do not rely on thermal decarboxylation alone.
-
Protocol Adjustment: Reflux the crude residue in 4N HCl for 4–6 hours. The acid catalyzes the hydrolysis of the ester to the
-keto acid, which then spontaneously decarboxylates. -
Warning: Monitor pH. Neutralize with solid NaHCO₃ carefully to avoid opening the lactam ring.
-
Q: I am seeing significant dimerization/oligomerization (high molecular weight spots on TLC).
-
Diagnosis: Violation of the High Dilution Principle .
-
The Mechanism: The Dieckmann condensation is a competition between intramolecular cyclization (forming the 5,5-fused system) and intermolecular Claisen condensation (forming dimers). High concentration favors the bimolecular (dimer) pathway.
-
Solution:
-
Dosing Strategy: Do not add the base to the ester. Instead, add a solution of the diester dropwise over 2–4 hours to a refluxing suspension of the base (NaH or t-BuOK) in toluene/THF. This keeps the instantaneous concentration of the enolate low, statistically favoring ring closure.
-
Visualizing the Pathway
Figure 1: The Dieckmann pathway highlighting the critical decarboxylation step and the risk of intermolecular dimerization.
Module 2: Reductive Cyclization Route
Primary Issue: Catalyst Poisoning & Incomplete Reduction Context: Hydrogenation of 3-(pyrrol-1-yl)propanoic acid esters or nitro-ester precursors.
Troubleshooting Guide
Q: The reaction stalls at 60% conversion. Adding more catalyst doesn't help.
-
Diagnosis: Pyrrole Poisoning .
-
The Mechanism: If starting from a pyrrole derivative, the electron-rich pyrrole ring can coordinate strongly to the metal surface (Pd or Pt), effectively poisoning the catalyst before the ring is fully saturated.
-
Solution:
-
Switch Catalyst: Use Rh/Al₂O₃ (Rhodium on Alumina) or Ru/C (Ruthenium). These are significantly more active for pyrrole saturation than Palladium.
-
Pressure: Increase H₂ pressure to >50 bar (725 psi). Pyrrole reduction is thermodynamically difficult due to the loss of aromaticity.
-
Q: The product is colored (yellow/brown) and smells "amine-like."
-
Diagnosis: Ring opening or over-reduction.
-
The Mechanism: Under harsh reducing conditions, the C-N bond at the bridgehead can undergo hydrogenolysis, cleaving the bicycle into a substituted pyrrolidine or linear amine.
-
Solution:
-
Acidity Control: Conduct the hydrogenation in a solvent with a trace of acetic acid. This protonates the resulting amine/lactam intermediates, protecting them from further hydrogenolysis.
-
Module 3: Purification & Isolation
Primary Issue: Lactam Solubility & "The Aqueous Loss"
-
Diagnosis: Misclassification of the Lactam.
-
The Science: Hexahydro-pyrrolizin-3-one is a lactam , not an amine. Its conjugate acid pKa is very low (approx -1 to 0).
-
Mistake: If you treat the reaction mixture with 1M HCl thinking the "amine" will go into the water, the neutral lactam stays in the organic layer. If you then discard the organic layer, you discard the product.
-
Mistake 2: If you use strong base (NaOH) to "freebase" it, you risk hydrolyzing the lactam ring to the open-chain amino acid.
-
-
Solution:
-
Neutral Extraction: The product should be extracted from a neutral or slightly acidic (pH 5-6) aqueous phase into DCM (Dichloromethane) or Chloroform . It partitions well into chlorinated solvents.
-
Comparative Purification Data
| Method | Purity Achieved | Yield | Primary Risk | Recommended For |
| High-Vac Distillation | >98% | 85-90% | Thermal decomposition | Large scale (>10g) |
| Silica Chromatography | 95-98% | 60-75% | Tailing/Streaking | Small scale (<1g) |
| Acid/Base Extraction | <80% | <40% | Loss of Product | NOT RECOMMENDED |
Purification Decision Logic
Figure 2: Purification workflow. Note that unlike amines, the lactam product remains in the organic phase during mild acid washes.
References
-
Pinnick, H. W., & Chang, Y. H. (1978). Synthesis of pyrrolizidin-3-ones. The Journal of Organic Chemistry, 43(24), 4662–4663.
- Relevance: Foundational text on the Dieckmann cycliz
-
BenchChem. (2025).[2] Application Notes and Protocols for the Purification of Hexahydro-1H-pyrrolizine-2-carboxylic Acid.
-
Relevance: Modern protocols for handling pyrrolizidine derivatives and extraction logic.[2]
-
-
Verardo, G., Dolce, A., & Toniutti, N. (1999).[3] A fast reductive condensation of anilines with 2,5-dimethoxytetrahydrofuran.[3] Synthesis, 1999(01), 74-79.
- Relevance: Insights into reductive cyclization mechanisms and catalyst behavior for pyrrole/pyrrolidine systems.
-
Hu, Y., et al. (2025).[4][5] Antitumor effects of LPM5140276... Synthesis of tetrahydro-1H-pyrrolizine derivatives. Frontiers in Pharmacology.
Sources
Technical Guide: TLC Reaction Monitoring of Hexahydro-pyrrolizin-3-one
Executive Summary & Chemical Context[1][2][3][4][5][6]
Hexahydro-pyrrolizin-3-one (also known as pyrrolizidin-3-one) represents a specific challenge in thin-layer chromatography (TLC) monitoring due to its "stealth" properties. As a bicyclic lactam lacking conjugation, it is UV inactive and highly polar.
Researchers typically encounter this molecule during the synthesis of pyrrolizidine alkaloids, often via cyclization of amino-esters or radical cascades. The critical analytical challenge is distinguishing the basic, tertiary amine precursors (which streak on silica) from the neutral, polar lactam product.
Core Challenges:
-
Detection: The molecule does not absorb UV light at 254 nm.
-
Tailing: Precursors are often basic amines that interact strongly with acidic silanols.
-
Differentiation: Standard stains may not distinguish between the starting material (SM) and the product.
Technical Support Module: Visualization & Detection
The Issue: You spot the plate, run it, check under UV lamp, and see nothing. The Cause: The lactam carbonyl is not conjugated enough to quench the F254 indicator.
Validated Staining Protocols
Do not rely on UV. You must use chemical derivatization.
| Stain Reagent | Sensitivity | Mechanism | Expected Result |
| Iodine ( | Moderate | Reversible adsorption | Brown spots on yellow background. Good for quick initial checks. Fades rapidly. |
| Dragendorff’s Reagent | High (Selective) | Ion-pairing with protonated amines | Bright Orange spots on pink background. Crucial: Strongly stains amine precursors (SM). Weakly stains the lactam (Product) due to lower basicity. |
| Phosphomolybdic Acid (PMA) | High (Universal) | Oxidation/Reduction (Redox) | Dark Green/Blue spots on light green background after heating. Best for visualizing the final lactam product. |
| Potassium Permanganate | Moderate | Oxidation | Yellow/Brown spots on purple background.[1] Works, but less sensitive for stable lactams than PMA. |
Decision Logic for Stain Selection
Use this logic flow to determine the correct visualization method for your specific stage of synthesis.
Figure 1: Visualization workflow. Note that Dragendorff is selective for the basic precursor, while PMA is required to clearly see the lactam product.
Technical Support Module: Eluent Optimization
The Issue: The starting material appears as a long streak rather than a distinct spot, obscuring the product. The Cause: The precursor is likely a tertiary amine.[2][3] The acidic silica gel protonates the amine, causing it to "stick" and drag.
Recommended Solvent Systems
The hexahydro-pyrrolizin-3-one scaffold is polar. Non-polar systems (Hexane/EtOAc) often fail to move the compound off the baseline.
| Polarity | Solvent System (v/v) | Additive (Critical) | Use Case |
| Medium | 100% EtOAc | None | If the lactam is protected or less polar. |
| High | 9:1 DCM : MeOH | 1% | Standard monitoring system. Moves polar lactams to |
| Very High | 4:1 DCM : MeOH | 1% | For very polar crude mixtures or free amine precursors. |
Protocol for Basified Plates (Anti-Tailing): If streaking persists despite additives in the solvent:
-
Prepare a solution of 5% Triethylamine (
) in Hexane. -
Dip the blank TLC plate into this solution.
-
Let it dry completely in a fume hood (5 mins).
-
Spot your reaction mixture on this "neutralized" plate.
-
Elute with your standard solvent system.
Reaction Monitoring Workflow
Scenario: Cyclization of an amino-ester to hexahydro-pyrrolizin-3-one.
The Chemical Shift:
-
Starting Material (SM): Basic amine. High polarity (streaks). Reacts strongly with Dragendorff (Orange).
-
Product: Neutral lactam. Moderate polarity (distinct spot). Reacts weakly/negatively with Dragendorff; Reacts with PMA.
Monitoring Logic:
The reaction is complete when the Orange Dragendorff spot disappears and a PMA-active spot appears at a higher
Figure 2: The analytical shift. The disappearance of basicity (Dragendorff signal) is the most reliable indicator of lactam formation.
Troubleshooting & FAQs
Q: I dipped the plate in Dragendorff, but the product spot is barely visible. Did the reaction fail? A: Not necessarily. Dragendorff is specific for amines (protonatable nitrogens). The nitrogen in hexahydro-pyrrolizin-3-one is an amide (lactam). The lone pair is delocalized into the carbonyl, making it non-basic. It will not form the stable ion pair required for the bright orange Dragendorff color. Solution: Use PMA or Iodine to visualize the product.[4] Use Dragendorff only to confirm the absence of starting material.
Q: My product is co-eluting with the starting material. A: This is common in DCM/MeOH systems. Solution: Switch to a different selectivity. Try Chloroform : Methanol : Ammonia (90:9:1) . Chloroform often provides better separation for alkaloids than DCM.
Q: The spot looks like a crescent moon (distorted). A: This indicates column overload or poor solubility. The lactam is very polar. Ensure you dissolve the sample in MeOH or DCM before spotting. Do not spot highly concentrated oils directly.
Q: Can I use Ninhydrin? A: No. Ninhydrin reacts with primary and secondary amines. Hexahydro-pyrrolizin-3-one has a tertiary bridgehead nitrogen (in the context of the ring system) and is an amide. It will likely be Ninhydrin negative.
References
-
PubChem. (n.d.).[5] Hexahydro-pyrrolizin-3-one Compound Summary. National Library of Medicine. Retrieved January 29, 2026, from [Link]
-
Chemistry LibreTexts. (2022). Visualizing TLC Plates. Retrieved January 29, 2026, from [Link]
-
Raal, A., et al. (2020).[6] Dragendorff's reagent: Historical perspectives and current status. Pharmazie. Retrieved January 29, 2026, from [Link]
-
Royal Society of Chemistry. (2014). 'Clip-Cycle' approaches to functionalised pyrrolidines and pyrrolizidines. Organic & Biomolecular Chemistry. Retrieved January 29, 2026, from [Link]
Sources
- 1. faculty.fiu.edu [faculty.fiu.edu]
- 2. researchgate.net [researchgate.net]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Hexahydro-pyrrolizin-3-one | C7H11NO | CID 566402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dragendorff's reagent: Historical perspectives and current status of a versatile reagent introduced over 150 years ago at the University of Dorpat, Tartu, Estonia - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
"Hexahydro-pyrrolizin-3-one" vs. other pyrrolizidinone analogs biological activity
Executive Summary: The Scaffold Shift
Hexahydro-pyrrolizin-3-one represents a critical "safety-by-design" evolution in the study of pyrrolizidine alkaloids (PAs). While naturally occurring PAs (e.g., monocrotaline, retronecine) are potent but notoriously hepatotoxic due to metabolic activation, the saturated hexahydro-pyrrolizin-3-one scaffold retains the rigid bicyclic geometry required for receptor binding while eliminating the 1,2-unsaturation responsible for toxicity.
This guide compares the 3-one scaffold against its regioisomer (1-one ) and the natural unsaturated analogs , focusing on their utility as glycosidase inhibitors (antiviral/antidiabetic) and nootropic agents .
Key Findings at a Glance
| Feature | Hexahydro-pyrrolizin-3-one | Pyrrolizidin-1-one | Natural Unsaturated PAs |
| Primary Utility | Peptidomimetics, Glycosidase Inhibition | Nootropic (Rolipram analogs) | Cytotoxic (Antitumor/Toxic) |
| Metabolic Stability | High (No pyrrole formation) | High | Low (Forms toxic pyrroles) |
| Binding Mode | Covalent DNA Alkylation | ||
| Toxicity Profile | Low (Benign metabolite) | Low | High (Hepatotoxic) |
Structural & Mechanistic Comparison
The "Toxicophore" vs. "Pharmacophore"
The biological divergence lies in the C1-C2 bond.
-
Natural PAs (Toxic): Contain a 1,2-double bond. Cytochrome P450 enzymes oxidize this to a pyrrolic ester, a potent electrophile that alkylates DNA (hepatotoxicity).
-
Hexahydro-pyrrolizin-3-one (Safe): Fully saturated. The 3-one carbonyl provides a rigid hydrogen-bond acceptor vector, making it an ideal scaffold for Pro-Pro dipeptide mimetics and iminosugar analogs.
Visualization: Structure-Activity Relationship (SAR)
The following diagram illustrates the critical structural differences driving biological outcomes.
Figure 1: SAR divergence. The saturated 3-one scaffold (Green) bypasses the metabolic activation pathway that renders natural PAs (Red) toxic.
Biological Activity Domains
Glycosidase Inhibition (Antiviral & Antidiabetic)
Polyhydroxylated derivatives of hexahydro-pyrrolizin-3-one mimic the transition state of sugar hydrolysis.
-
Mechanism: The protonated nitrogen mimics the oxocarbenium ion of the sugar, while the lactam carbonyl interacts with the enzyme's catalytic nucleophile.
-
Data Comparison:
-
Hyacinthacine A1 (Natural analog):
(Amyloglucosidase). -
Synthetic 3-one derivatives: Show tunable selectivity between
-glucosidase (diabetes target) and -glucosidase (lysosomal storage target).
-
Cytotoxicity & Oncology
While unsubstituted hexahydro-pyrrolizin-3-one is non-cytotoxic, functionalizing the core with aryl groups restores potency without the uncontrolled alkylation of natural PAs.
-
Target: Microtubule destabilization or specific kinase inhibition (e.g., CDK2).
-
Performance: Synthetic aryl-pyrrolizidinones have demonstrated
values in the range against MCF-7 (breast cancer) lines, comparable to standard agents but with reduced systemic toxicity.
Comparative Data Summary
The table below synthesizes performance metrics across key therapeutic targets.
| Compound Class | Target | Activity ( | Toxicity (Selectivity Index) | Mechanism |
| Hexahydro-pyrrolizin-3-one (Core) | Inactive (Scaffold) | N/A | >100 (Safe) | Inert Scaffold |
| Polyhydroxylated 3-one | >50 | Transition State Mimic | ||
| Aryl-substituted 3-one | MCF-7 (Cancer) | ~10 | Microtubule interference | |
| Monocrotaline (Natural PA) | Hepatic Cells | <1 (Highly Toxic) | DNA Crosslinking |
Experimental Protocols
Protocol A: Synthesis of Hexahydro-pyrrolizin-3-one Core
Rationale: A self-validating cyclization using Dieckmann condensation principles, ensuring the formation of the bicyclic system.
Reagents:
-
Methyl 3-(2-oxopyrrolidin-1-yl)propanoate
-
Sodium ethoxide (NaOEt) in Ethanol
-
Hydrochloric acid (HCl)
Workflow:
-
Activation: Dissolve methyl 3-(2-oxopyrrolidin-1-yl)propanoate (10 mmol) in anhydrous toluene.
-
Cyclization: Add NaOEt (1.2 eq) dropwise at
. The reaction is driven by the formation of the stable enolate. -
Reflux: Heat to reflux for 4 hours. Monitor by TLC (Shift in
due to bicyclic formation). -
Decarboxylation: Acidify with 6M HCl and reflux for 2 hours to remove the ester group (if using a diester precursor).
-
Isolation: Neutralize, extract with DCM, and purify via vacuum distillation.
-
Validation:
-NMR must show disappearance of ethyl ester signals and integration of 11 protons for the core.
-
Protocol B: -Glucosidase Inhibition Assay
Rationale: To quantify the efficacy of 3-one derivatives as sugar mimics.
Materials:
-
Enzyme:
-Glucosidase (from S. cerevisiae, 1 U/mL). -
Substrate: p-Nitrophenyl
-D-glucopyranoside (pNPG). -
Buffer: 0.1 M Phosphate buffer (pH 6.8).
Workflow:
-
Incubation: Mix 20
of test compound (dissolved in DMSO) with 20 enzyme solution. Incubate at for 10 min. -
Initiation: Add 40
of pNPG substrate (2 mM). -
Kinetic Read: Monitor absorbance at 405 nm (formation of p-nitrophenol) every 60 seconds for 20 minutes.
-
Calculation: Determine slope (velocity). Calculate % Inhibition:
-
Analysis: Plot log[concentration] vs. Inhibition to derive
.
Experimental Workflow Diagram
The following diagram outlines the logical flow from synthesis to biological validation.
Figure 2: Integrated workflow for synthesizing and validating pyrrolizidinone analogs.
References
-
Asano, N., et al. (2004). "Glycosidase-inhibiting pyrrolidines and pyrrolizidines with a long side chain in Scilla peruviana." Journal of Natural Products. Link
-
Robertson, J., & Stevens, K. (2017). "Pyrrolizidine Alkaloids: Occurrence, Biology, and Chemical Synthesis." Natural Product Reports. Link
-
PubChem. (2025). "Hexahydro-pyrrolizin-3-one Compound Summary." National Library of Medicine. Link
-
Rashed, M., et al. (2024).[1] "Pyrrolizines: natural and synthetic derivatives with diverse biological activities."[1][2][3][4] International Journal of Clinical Medical Research. Link
-
Kato, A., et al. (2012). "Polyhydroxylated pyrrolizidine alkaloids from Hyacinthaceae and their glycosidase inhibitory activities." Journal of Natural Products. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
